molecular formula C7H4FIO2 B1322163 3-Fluoro-2-iodobenzoic acid CAS No. 387-48-4

3-Fluoro-2-iodobenzoic acid

Cat. No. B1322163
Key on ui cas rn: 387-48-4
M. Wt: 266.01 g/mol
InChI Key: CXPLPVNWMLRKTO-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

To a mixture of 3-fluoro-2-iodobenzoic acid (1.4 g, 5.26 mmol), 1H-pyrazole (0.72 g, 10.5 mmol), trans-N,N′-dimethyl-cyclohexane-1,2-diamine (0.17 mL, 1.05 mmol), CuI (50.1 mg, 0.26 mmol), dioxane (50 mL) and water (0.028 mL) was added Cs2CO3 (3.43 g, 10.5 mmol). The reaction mixture was heated to 100° C. for 1 h. The reaction mixture was cooled to ambient temperature then diluted with water. The aqueous layer was acidified to pH2 and extracted with EtOAc (30 mL) three times. The organic layers were combined, dried over Na2SO4, filtered and concentrated. Purification (FCC), (DCM to 10% MeOH/1% HOAC/DCM) afforded the title compound as a colorless oil (790 mg, 72%). 1H NMR (400 MHz, CDCl3): 7.85-7.73 (m, 1H), 7.54-7.44 (m, 1H), 7.44-7.34 (m, 1H), 6.55 (s, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
50.1 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.028 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
3.43 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](I)=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[NH:12]1[CH:16]=[CH:15][CH:14]=[N:13]1.CN[C@@H]1CCCC[C@H]1NC.C([O-])([O-])=O.[Cs+].[Cs+]>O.[Cu]I.O1CCOCC1>[F:1][C:2]1[C:3]([N:12]2[CH:16]=[CH:15][CH:14]=[N:13]2)=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
FC=1C(=C(C(=O)O)C=CC1)I
Name
Quantity
0.72 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0.17 mL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
CuI
Quantity
50.1 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.028 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Cs2CO3
Quantity
3.43 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (30 mL) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification (FCC), (DCM to 10% MeOH/1% HOAC/DCM)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C=CC1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 790 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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